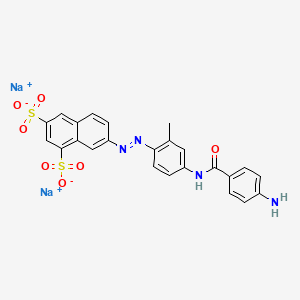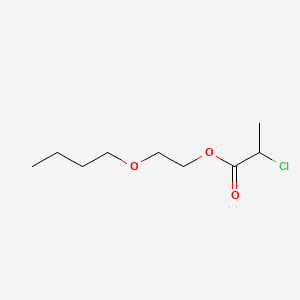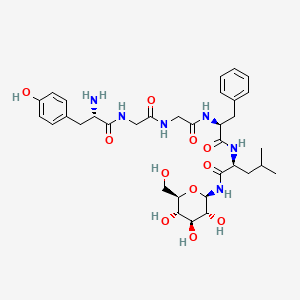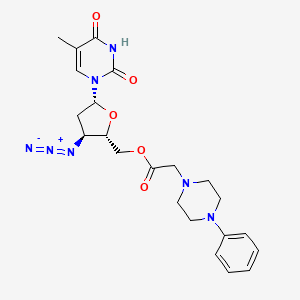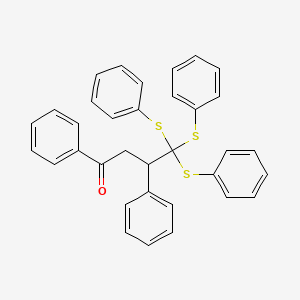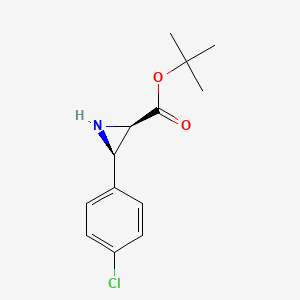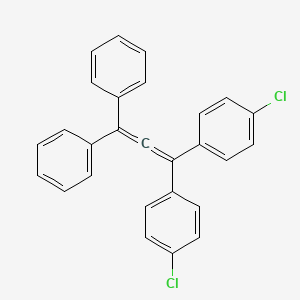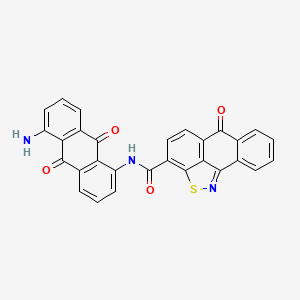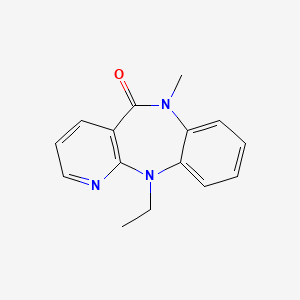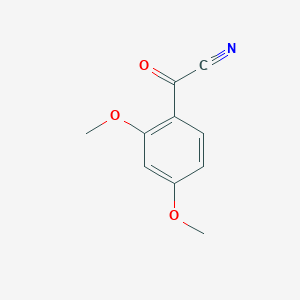
2,4-Dimethoxybenzene-1-carbonyl cyanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 231534 is a chemical compound that has garnered significant interest in scientific research due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of NSC 231534 typically involves multiple steps, each requiring specific reagents and conditions. The process begins with the preparation of the starting materials, followed by a series of chemical reactions that lead to the formation of the desired compound. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the desired chemical transformations.
Industrial Production Methods
In an industrial setting, the production of NSC 231534 is scaled up to meet the demand for research and application purposes. This involves optimizing the reaction conditions to ensure high yield and purity of the final product. Techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and consistency in production.
Analyse Chemischer Reaktionen
Types of Reactions
NSC 231534 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications.
Common Reagents and Conditions
The reactions involving NSC 231534 typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, while reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles, depending on the desired transformation.
Major Products Formed
The major products formed from the reactions of NSC 231534 depend on the specific reaction conditions and reagents used. These products can vary widely, ranging from simple derivatives to complex molecules with enhanced properties.
Wissenschaftliche Forschungsanwendungen
NSC 231534 has a wide range of applications in scientific research, making it a valuable compound in various fields:
Biology: In biological research, NSC 231534 is studied for its interactions with biological molecules, providing insights into cellular processes and potential therapeutic targets.
Medicine: In medicine, NSC 231534 is investigated for its potential as a drug candidate, with studies focusing on its efficacy and safety in treating various diseases.
Industry: In industrial applications, NSC 231534 is used in the development of new materials and chemical processes, contributing to advancements in technology and manufacturing.
Wirkmechanismus
The mechanism of action of NSC 231534 involves its interaction with specific molecular targets and pathways within cells. These interactions can lead to various biological effects, depending on the context and application. For example, NSC 231534 may inhibit certain enzymes or modulate signaling pathways, resulting in changes in cellular function and behavior.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
NSC 231534 can be compared with other similar compounds to highlight its unique properties and potential advantages. Some similar compounds include:
- NSC 123456
- NSC 789012
- NSC 345678
Uniqueness
What sets NSC 231534 apart from these similar compounds is its specific reactivity and stability under various conditions. This makes it particularly valuable for applications that require precise control over chemical reactions and interactions.
Eigenschaften
CAS-Nummer |
72371-47-2 |
|---|---|
Molekularformel |
C10H9NO3 |
Molekulargewicht |
191.18 g/mol |
IUPAC-Name |
2,4-dimethoxybenzoyl cyanide |
InChI |
InChI=1S/C10H9NO3/c1-13-7-3-4-8(9(12)6-11)10(5-7)14-2/h3-5H,1-2H3 |
InChI-Schlüssel |
AXKKSYFFDBSJND-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)C(=O)C#N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


